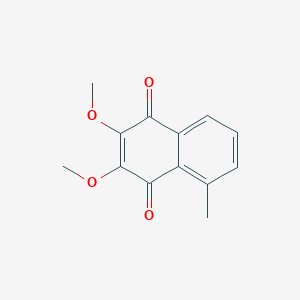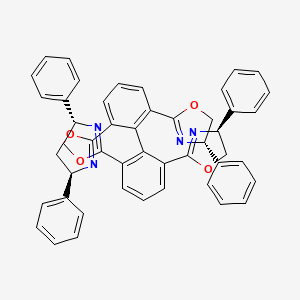
2,2',6,6'-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with four oxazoline rings, each substituted with a phenyl group. The stereochemistry of the oxazoline rings is denoted by the (S) configuration, indicating their specific spatial arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Biphenyl Core Construction: The biphenyl core is constructed via Suzuki coupling or other cross-coupling reactions involving aryl halides and boronic acids.
Final Assembly: The oxazoline rings are then attached to the biphenyl core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
化学反応の分析
Types of Reactions
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s stereochemistry also contributes to its specificity and efficacy in various applications.
類似化合物との比較
Similar Compounds
2,2’,6,6’-Tetrakis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: The enantiomer of the compound with ® configuration.
2,2’,6,6’-Tetrakis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: A similar compound with methyl groups instead of phenyl groups on the oxazoline rings.
Uniqueness
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its specific stereochemistry and the presence of phenyl-substituted oxazoline rings
特性
分子式 |
C48H38N4O4 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
(4S)-2-[2-[2,6-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C48H38N4O4/c1-5-15-31(16-6-1)39-27-53-45(49-39)35-23-13-24-36(46-50-40(28-54-46)32-17-7-2-8-18-32)43(35)44-37(47-51-41(29-55-47)33-19-9-3-10-20-33)25-14-26-38(44)48-52-42(30-56-48)34-21-11-4-12-22-34/h1-26,39-42H,27-30H2/t39-,40-,41-,42-/m1/s1 |
InChIキー |
DLEXDNFHACBVJU-BMGLKWEPSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7)C8=N[C@H](CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
正規SMILES |
C1C(N=C(O1)C2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=NC(CO6)C7=CC=CC=C7)C8=NC(CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


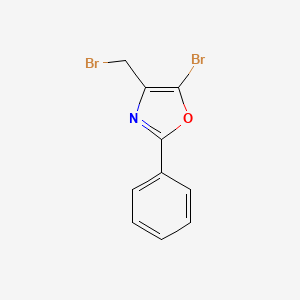
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
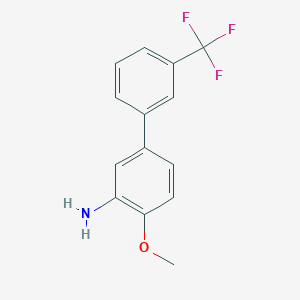

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)

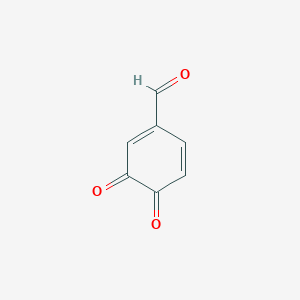
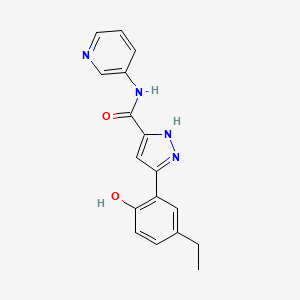
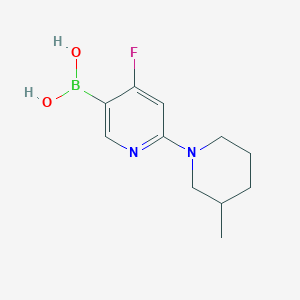
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
